molecular formula C8H6F2O3 B1349793 3,5-Difluoro-4-methoxybenzoic acid CAS No. 319-60-8

3,5-Difluoro-4-methoxybenzoic acid

Cat. No. B1349793
CAS RN: 319-60-8
M. Wt: 188.13 g/mol
InChI Key: YOWQTTYAQQPSHM-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxybenzoic acid is a chemical compound with the CAS Number 319-60-81. It has a molecular weight of 188.131. The compound is typically a white to yellow solid1.



Synthesis Analysis

The specific synthesis process for 3,5-Difluoro-4-methoxybenzoic acid is not readily available in the search results. However, it’s worth noting that benzoic acid derivatives can be synthesized through various methods, often involving the use of reagents and catalysts under controlled conditions1.



Molecular Structure Analysis

The IUPAC name for this compound is 3,5-difluoro-4-methoxybenzoic acid1. Its InChI Code is 1S/C8H6F2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)1.



Chemical Reactions Analysis

Specific chemical reactions involving 3,5-Difluoro-4-methoxybenzoic acid are not detailed in the search results. However, as a benzoic acid derivative, it may participate in various organic reactions typical of carboxylic acids.



Physical And Chemical Properties Analysis

3,5-Difluoro-4-methoxybenzoic acid is a white to yellow solid1. It has a purity of 98%1. The compound should be stored in a refrigerator1.


Scientific Research Applications

Photophysical Behavior of Fluorogenic Molecules

Research on derivatives of DFHBI, which share structural similarities with 3,5-Difluoro-4-methoxybenzoic acid, has elucidated their photophysical behavior when bound to the Spinach aptamer. These molecules, including a methoxy-substituted derivative, exhibit fluorescence characteristics highly sensitive to the pH of the medium and solvent interactions. This property underlines their potential application in RNA imaging technologies, where solvent and pH sensitivity can be leveraged for selective visualization in complex biological environments (Santra et al., 2019).

Solubility Studies in Organic Solvents

Solubility studies involving methoxybenzoic acid derivatives, closely related to 3,5-Difluoro-4-methoxybenzoic acid, have provided insights into their behavior in different solvent environments. These studies are critical for understanding the dissolution properties of such compounds in organic solvents, thereby informing their application in various chemical synthesis processes and formulation designs (Hart et al., 2015).

Flavor Molecule Encapsulation

The encapsulation of flavor molecules into layered inorganic nanoparticles, as studied with vanillic acid (a structurally similar compound to 3,5-Difluoro-4-methoxybenzoic acid), showcases an innovative approach to flavor preservation and controlled release in food technology. Such research highlights the potential of 3,5-Difluoro-4-methoxybenzoic acid derivatives in creating stable, controlled-release flavoring agents for enhanced food quality and shelf-life (Hong et al., 2008).

Cholinesterase Inhibition for Neurodegenerative Diseases

Investigations into the cholinesterase inhibitory activity of 4-methoxybenzoic acid derivatives suggest potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease. By inhibiting cholinesterase enzymes, these compounds can enhance cholinergic transmission in the brain, offering a pathway for the development of novel treatments based on the structural framework of 3,5-Difluoro-4-methoxybenzoic acid (Arfan et al., 2018).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H3351. These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation1.


Future Directions

The future directions for the use of 3,5-Difluoro-4-methoxybenzoic acid are not specified in the search results. However, benzoic acid derivatives are often used in the synthesis of various organic compounds, suggesting potential applications in areas such as pharmaceuticals, agrochemicals, and materials science.


Relevant Papers
The search results did not provide specific papers related to 3,5-Difluoro-4-methoxybenzoic acid. However, the compound is mentioned in various technical documents and product listings1.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information or for specific applications, consulting primary literature or a chemical supplier may be necessary.


properties

IUPAC Name

3,5-difluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWQTTYAQQPSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371746
Record name 3,5-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-methoxybenzoic acid

CAS RN

319-60-8
Record name 3,5-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-methoxybenzoic acid
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